An In-depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5)
An In-depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] When appended to a pyridine ring, a privileged heterocycle in drug discovery, the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful building block for novel active ingredients.[1]
This guide provides a comprehensive technical overview of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5), a key intermediate whose structural features—a reactive primary amine, a strategically chlorinated pyridine core, and a stabilizing trifluoromethyl group—make it a valuable synthon in the development of complex molecular architectures. Its most prominent application to date is as a crucial precursor to the fungicide Fluopyram, a testament to its utility in constructing bioactive molecules.[3] This document will delve into the compound's properties, synthesis, reactivity, and safety considerations, offering a detailed resource for professionals in chemical synthesis and drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. While comprehensive experimental data for the free base is not extensively published in peer-reviewed literature, a combination of data from supplier databases, patents, and analysis of its hydrochloride salt and key precursor provides a solid foundation for its characterization.
Summary of Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 658066-44-5 | [4] |
| Molecular Formula | C₈H₈ClF₃N₂ | [4] |
| Molecular Weight | 224.61 g/mol | [4] |
| Appearance | Predicted: White to off-white powder or crystalline solid. | Based on supplier data for similar compounds.[3] |
| Melting Point | Not available for the free base. The hydrochloride salt has a melting point of 188-192 °C. | [5] |
| Boiling Point | Predicted: 230.5 ± 35.0 °C | [6] |
| Density | Predicted: 1.364 ± 0.06 g/cm³ | [6] |
| pKa | Predicted: 8.20 ± 0.10 | [4] |
| LogP | Predicted: 1.7 | [4] |
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for confirming the structure and purity of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. While a full dataset for the free base is not publicly available, data for its hydrochloride salt and its direct precursor, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, offer valuable insights.
-
¹H NMR: The proton NMR spectrum of the ethanamine is expected to show distinct signals for the aromatic protons on the pyridine ring and the two methylene groups of the ethylamine side chain. The aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm), with their splitting patterns and chemical shifts influenced by the chloro and trifluoromethyl substituents. The methylene groups adjacent to the pyridine ring and the amino group will likely appear as triplets in the upfield region (typically δ 2.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl group (a quartet due to C-F coupling), the carbons of the pyridine ring, and the two aliphatic carbons of the ethylamine side chain.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic and aliphatic groups, and strong C-F stretching bands associated with the trifluoromethyl group.
Synthesis and Mechanistic Considerations
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is a multi-step process that hinges on the formation of a key acetonitrile intermediate followed by its reduction. The most industrially relevant and scalable approach starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Overall Synthesis Workflow
Step 1: Synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by the acetonitrile anion. The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen.
Experimental Protocol: (Adapted from patent CN108863915B[7])
-
Reaction Setup: To a pressure reactor, add 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile (which also serves as the solvent), a suitable base (e.g., sodium methoxide), and a catalyst.
-
Reaction Conditions: The mixture is heated to 110-130 °C for 10-16 hours under an inert atmosphere (e.g., argon) and elevated pressure (e.g., 2.5 MPa).
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove solids. The excess acetonitrile is partially removed under reduced pressure. The concentrated residue is then poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the solid product, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. A reported yield for this reaction is as high as 97.9%, with a melting point of 33.9-34.2 °C.[7]
Causality Behind Experimental Choices:
-
Pressure and Temperature: The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions with oxygen or moisture.
-
Base: The base is required to deprotonate acetonitrile, generating the nucleophilic carbanion that attacks the pyridine ring.
Step 2: Reduction of the Nitrile to the Primary Amine
The reduction of the nitrile group to a primary amine is a critical transformation. While several reducing agents can accomplish this (e.g., lithium aluminum hydride (LAH), borane complexes), catalytic hydrogenation is often preferred in industrial settings due to its scalability, cost-effectiveness, and improved safety profile.[1][8]
Experimental Protocol: (Based on patent WO/2018/114810[9] and general nitrile reduction procedures[10][11][12])
-
Catalyst Preparation: A slurry of Raney nickel or Raney cobalt catalyst is typically used. It is crucial to handle Raney catalysts with care, as they can be pyrophoric when dry.[12]
-
Reaction Setup: The nitrile precursor, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, is dissolved in a suitable solvent such as acetic acid or an alcohol. The Raney catalyst is then added under an inert atmosphere.
-
Hydrogenation: The reaction vessel is purged and then pressurized with hydrogen gas. The reaction is stirred vigorously at a controlled temperature (often ranging from room temperature to slightly elevated temperatures) until the uptake of hydrogen ceases.
-
Work-up and Isolation: The catalyst is carefully filtered off. The solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or crystallization, often after an acid-base workup to isolate the free amine.
Causality Behind Experimental Choices:
-
Catalyst Choice: Raney nickel and cobalt are highly active and selective catalysts for the hydrogenation of nitriles to primary amines.[8][9] The addition of ammonia or a base during the reaction can sometimes be employed to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.[1][8]
-
Solvent: Acetic acid can serve as both a solvent and a co-catalyst in some hydrogenations. Alcohols are also common solvents for these reactions.
-
Hydrogen Pressure: The pressure of hydrogen is a key parameter that influences the reaction rate.
Reactivity and Applications in Synthesis
The synthetic utility of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine stems from the reactivity of its primary amine group. This nucleophilic center can readily participate in a variety of bond-forming reactions, making it an excellent scaffold for building more complex molecules.
Key Reactions of the Amino Group:
-
Amide Bond Formation: The primary amine can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is the key reaction in the synthesis of the fungicide Fluopyram, where it is acylated with 2-(trifluoromethyl)benzoyl chloride.
-
Reductive Amination: The amine can react with aldehydes and ketones in the presence of a reducing agent to form secondary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.
-
Alkylation: The amine can be alkylated with alkyl halides, although over-alkylation can be a competing side reaction.
The pyridine ring itself is relatively deactivated towards electrophilic substitution due to the electron-withdrawing trifluoromethyl group and the ring nitrogen. The chlorine atom at the 3-position is less susceptible to nucleophilic displacement compared to a halogen at the 2- or 4-position. The trifluoromethyl group is generally stable under a wide range of reaction conditions.
Application in the Synthesis of Fluopyram
The most prominent application of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is in the synthesis of Fluopyram, a succinate dehydrogenase inhibitor (SDHI) fungicide.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine and its precursors.
GHS Hazard Classification
Based on data for the compound and its analogs, the following GHS classifications are relevant:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[13]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[13]
-
Eye Irritation (Category 2): Causes serious eye irritation.[13]
-
Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 2: Toxic to aquatic life with long lasting effects.[13]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Conclusion
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is a strategically designed chemical intermediate that embodies the principles of modern molecular design. The convergence of a reactive primary amine, a functionalized pyridine core, and the influential trifluoromethyl group makes it a valuable tool for accessing complex and biologically active molecules. Its successful application in the synthesis of the fungicide Fluopyram underscores its importance. This guide has provided a detailed technical overview of its properties, a plausible and scalable synthesis route with mechanistic insights, and essential safety and handling information. For researchers and professionals in the fields of drug discovery and agrochemical development, a thorough understanding of such key building blocks is paramount to the innovation of next-generation chemical entities.
References
- CN108863915B - Synthesis method of fluopyram intermediate 2-[3-chloro-5 (trifluoromethyl)
-
Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 104–114. (URL: [Link])
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Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (URL: [Link])
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ResearchGate. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2025). (URL: [Link])
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WO/2018/114810 CATALYTIC HYDROGENATION OF NITRILES - WIPO Patentscope. (2018). (URL: [Link])
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LookChem. 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine CAS NO.658066-44-5. (URL: [Link])
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Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). (URL: [Link])
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YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). (URL: [Link])
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PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. (URL: [Link])
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ALLGREEN. 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Cas No.658066-44-5. (URL: [Link])
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Organic Chemistry Frontiers (RSC Publishing). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. (URL: [Link])
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MediaValet. Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. (URL: [Link])
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ResearchGate. The importance of trifluoromethyl pyridines in crop protection. (2025). (URL: [Link])
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